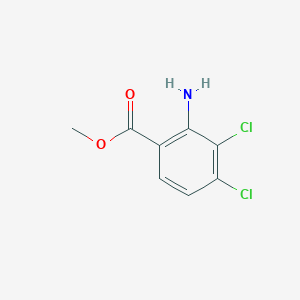

Methyl 2-amino-3,4-dichlorobenzoate

Description

Properties

Molecular Formula |

C8H7Cl2NO2 |

|---|---|

Molecular Weight |

220.05 g/mol |

IUPAC Name |

methyl 2-amino-3,4-dichlorobenzoate |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,11H2,1H3 |

InChI Key |

JLGSSTIOFMOQNG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)Cl)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis Method Overview

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | 2-amino-3,4-dichlorobenzoic acid + Methanol | Reflux with sulfuric acid | High |

| Continuous flow process | Automated reactors | Controlled temperature & pressure | Optimized |

Biological Activities

Research indicates that methyl 2-amino-3,4-dichlorobenzoate exhibits notable biological activities, including potential antimicrobial and anticancer properties. Its mechanism of action may involve:

- Inhibition of Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects.

- Modulation of Signaling Pathways : It can interact with cellular receptors to influence signal transduction pathways involved in cell proliferation and apoptosis.

Case Studies on Biological Applications

- Antimicrobial Activity : Studies have shown that this compound can effectively inhibit the growth of various bacterial strains by interfering with their metabolic processes.

- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through its interaction with specific cellular pathways .

Applications in Research and Industry

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its applications can be categorized as follows:

Chemistry

- Used as an intermediate for synthesizing complex organic molecules.

- Acts as a reagent in various chemical reactions.

Biology

- Investigated for its biological activities in drug development.

- Explored for potential use in creating new therapeutic agents targeting specific diseases.

Industry

Comparison with Similar Compounds

Structural Isomer: Methyl 2-amino-3,5-dichlorobenzoate

The 3,5-dichloro isomer (CAS 52727-62-5) shares the same molecular formula (C₈H₇Cl₂NO₂) but differs in the positioning of chlorine atoms. For example:

Table 1: Comparison of Methyl 2-amino-3,4-dichlorobenzoate and Its 3,5-Dichloro Isomer

Ethyl Ester Analog: Ethyl 2-amino-3,4-dichlorobenzoate

The ethyl ester variant (discontinued per CymitQuimica data) highlights the impact of ester group size on compound viability. Key differences include:

Table 2: Methyl vs. Ethyl Ester Comparison

| Property | This compound | Ethyl 2-amino-3,4-dichlorobenzoate |

|---|---|---|

| Ester Group | Methyl | Ethyl |

| Availability | Likely available | Discontinued |

Pesticidal Esters: Sulfonylurea Methyl Esters

Compounds like metsulfuron-methyl (CAS 74223-64-6) share the methyl ester functional group but incorporate triazine and sulfonylurea moieties. These structural differences confer herbicidal activity via acetolactate synthase inhibition, a mechanism unlikely in this compound. However, the latter may serve as a precursor in synthesizing such agrochemicals .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-amino-3,4-dichlorobenzoate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as coupling chlorinated benzoic acid derivatives with methylating agents. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acids (e.g., glacial acetic acid) is common. Reaction duration (e.g., 18-hour reflux) and temperature control (e.g., 35–45°C) significantly impact yield and purity. Post-synthesis, crystallization using water-ethanol mixtures or column chromatography (e.g., CH₂Cl₂/EtOAC gradients) is critical for purification .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H NMR : To confirm substitution patterns (e.g., aromatic protons at δ 3.76–3.86 ppm for methyl esters) .

- Melting Point Analysis : Consistency with literature values (e.g., 79–82°C for triazine derivatives) indicates purity .

- TLC/Column Chromatography : Monitoring reaction progress (e.g., Rf = 0.18 in hexane/EtOAc) .

- Elemental Analysis : Validates molecular composition (e.g., C% and N% alignment with theoretical values) .

Advanced: How can researchers optimize coupling reactions involving this compound to enhance regioselectivity?

Methodological Answer:

Regioselectivity is influenced by:

- Catalyst Choice : Use of DIPEA (diisopropylethylamine) to deprotonate intermediates and control nucleophilic attack sites .

- Temperature Gradients : Stepwise heating (e.g., -35°C → 40°C) minimizes side reactions in triazine coupling .

- Stoichiometric Ratios : Excess methyl 3-aminobenzoate (1.15 equiv.) ensures complete substitution .

Advanced: How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

Contradictions often arise from impurities or polymorphic forms. To address this:

- Reproduce Purification : Re-crystallize using mixed solvents (e.g., water-ethanol) or repeat column chromatography with adjusted gradients .

- Cross-Validate Techniques : Compare NMR data across studies (e.g., δ 192.6 ppm for aldehyde protons in derivatives) .

- Purity Assays : Perform HPLC or mass spectrometry to confirm absence of byproducts .

Basic: What storage conditions are recommended to prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at -20°C in airtight containers to avoid hydrolysis of the ester group.

- Light Exposure : Protect from UV light using amber glassware, as chlorinated aromatics are photosensitive.

- Humidity Control : Use desiccants (e.g., silica gel) to prevent moisture-induced degradation .

Advanced: How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

- Functional Group Substitution : Replace the methyl ester with tert-butyl groups to study steric effects .

- Heterocyclic Coupling : Attach triazine or pyridinium moieties via nucleophilic aromatic substitution (e.g., using SnCl₆²⁻ counterions) .

- Electron-Withdrawing Groups : Introduce bromo or nitro substituents to modulate electronic properties and bioactivity .

Advanced: What is the role of base catalysts (e.g., DIPEA) in synthesizing derivatives of this compound?

Methodological Answer:

DIPEA facilitates:

- Deprotonation : Activates nucleophiles (e.g., amines) for coupling with chlorinated triazines .

- Byproduct Scavenging : Neutralizes HCl generated during SNAr (nucleophilic aromatic substitution) reactions.

- Reaction Rate Control : Higher equivalents (1.5–1.6 equiv.) accelerate multi-step syntheses but may require post-reaction quenching .

Basic: What challenges arise during purification of this compound, and how are they addressed?

Methodological Answer:

- Byproduct Removal : Column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc) separates unreacted starting materials .

- Crystallization Issues : Mixed solvents (e.g., ethanol-water) improve crystal lattice formation for high-purity yields .

- Scale-Up Limitations : MPLC (medium-pressure liquid chromatography) optimizes solvent use and flow rates for gram-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.